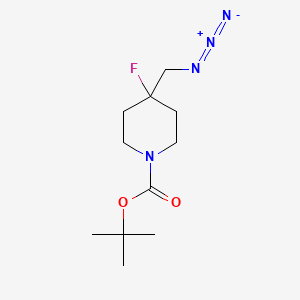

Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate: is a synthetic organic compound with the molecular formula C11H20N4O2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an azidomethyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate typically involves multiple steps. One common method starts with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group. The azidomethyl group is then introduced via nucleophilic substitution using sodium azide. The fluorine atom can be incorporated through electrophilic fluorination using reagents such as Selectfluor. The final product is obtained after deprotection of the Boc group under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions to form amines or other functional groups.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethylformamide (DMF).

Electrophilic Fluorination: Selectfluor in acetonitrile.

Major Products:

Amines: Formed from the reduction of the azido group.

Triazoles: Formed from cycloaddition reactions with alkynes.

Scientific Research Applications

Chemistry: Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate is used as an intermediate in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules. The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems .

Industry: In the industrial sector, this compound is employed in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate depends on its specific application. In bioorthogonal chemistry, the azido group can undergo click reactions with alkynes to form stable triazole linkages. This reaction is highly specific and occurs under mild conditions, making it suitable for labeling biomolecules without interfering with their natural functions .

Comparison with Similar Compounds

- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate

- Tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

- Tert-butyl 4-(methoxymethyl)piperidine-1-carboxylate

Uniqueness: The presence of the fluorine atom in tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its non-fluorinated analogs. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules .

Biological Activity

Tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound features a piperidine ring with a tert-butyl group, an azidomethyl substituent, and a fluorine atom, which contribute to its unique chemical properties. The structure can be represented as follows:

Research indicates that this compound exhibits biological activity primarily through modulation of immune responses. It has been shown to interact with Toll-like receptors (TLRs), particularly TLR7 and TLR9, which are crucial for the innate immune response.

Key Findings

- TLR Stimulation : In studies involving mice, the compound was administered at varying doses (33 mg/kg, 100 mg/kg, and 300 mg/kg). Following oral dosing, mice were subjected to TLR stimulation using R848, leading to significant changes in cytokine levels, particularly IL-6 .

- Autoantibody Production : In lupus disease models (NZB/W and DBA/1 strains), treatment with the compound resulted in alterations in autoantibody titers, indicating a potential role in modulating autoimmune responses .

Biological Activity Data

The following table summarizes the biological activity of this compound based on experimental data:

| Study | Model | Dose (mg/kg) | Effect on IL-6 | Effect on Autoantibodies |

|---|---|---|---|---|

| Study 1 | NZB/W Lupus Model | 33, 100, 300 | Significant increase | Modulated titers |

| Study 2 | DBA/1 Lupus Model | 33, 100, 300 | Significant increase | Modulated titers |

| Study 3 | Healthy BALB/c Mice | Vehicle Control | Baseline | No significant change |

Case Study: Autoimmune Modulation

In a controlled study involving female NZB/W mice, the administration of this compound demonstrated the following outcomes:

- Objective : To assess the impact on autoantibody production.

- Methodology : Mice received oral doses for a period of time followed by monitoring of anti-dsDNA antibody levels.

- Results : A statistically significant reduction in anti-dsDNA titers was observed in treated groups compared to controls after several weeks of treatment .

Case Study: Cytokine Response

Another study focused on cytokine responses post-TLR stimulation:

Properties

Molecular Formula |

C11H19FN4O2 |

|---|---|

Molecular Weight |

258.29 g/mol |

IUPAC Name |

tert-butyl 4-(azidomethyl)-4-fluoropiperidine-1-carboxylate |

InChI |

InChI=1S/C11H19FN4O2/c1-10(2,3)18-9(17)16-6-4-11(12,5-7-16)8-14-15-13/h4-8H2,1-3H3 |

InChI Key |

DGPZVDMUCJJMNC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN=[N+]=[N-])F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.